molecular formula C10H8Cl3NO2 B14512348 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene CAS No. 62798-83-8

2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene

Cat. No.: B14512348
CAS No.: 62798-83-8
M. Wt: 280.5 g/mol
InChI Key: FNNIHUIYSIZTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. This particular compound features a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.

    Substitution: Reagents like alkyl halides and nitrite ions are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to the compound’s reactivity and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrobenzene: Lacks the trichloropropenyl group.

    4-Nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the methyl group.

    2-Methyl-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the nitro group.

Uniqueness

2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of all three substituents (methyl, nitro, and trichloropropenyl) on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62798-83-8

Molecular Formula

C10H8Cl3NO2

Molecular Weight

280.5 g/mol

IUPAC Name

2-methyl-4-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C10H8Cl3NO2/c1-6-4-8(14(15)16)3-2-7(6)5-9(11)10(12)13/h2-4H,5H2,1H3

InChI Key

FNNIHUIYSIZTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=C(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.